An In-depth Technical Guide to tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
An In-depth Technical Guide to tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS Number: 155601-71-1
This technical guide provides a comprehensive overview of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and applications, with a particular focus on its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FN₃O₂ | [] |
| Molecular Weight | 237.23 g/mol | [] |
| Appearance | White to light pink powder | [1] |
| IUPAC Name | tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | [] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F | [] |
| InChI | InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15) | [] |
Synthesis and Reactivity
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and various synthetic routes to this core have been developed. While a specific, detailed experimental protocol for the synthesis of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not extensively documented in public literature, a plausible synthetic approach can be extrapolated from the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives.[3][4][5][6][7] A common strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon.
A key reaction involving this compound is its N-alkylation, which serves as a crucial step in the synthesis of more complex drug candidates. For instance, it can be deprotonated with a suitable base, such as potassium tert-butoxide (KOtBu), and subsequently alkylated with an appropriate electrophile.
Representative Experimental Protocol: N-Alkylation
The following protocol is based on a procedure described in the patent literature for the synthesis of non-nucleoside reverse transcriptase inhibitors, demonstrating a typical use of the title compound as a key intermediate.[8]
Reaction:
N-Alkylation Workflow
Materials:
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tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Potassium tert-butoxide (KOtBu)
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4-Methoxybenzyl bromide
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Tetrahydrofuran (THF), anhydrous
Procedure:
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A solution of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq.) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0-5 °C using an ice bath.
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Potassium tert-butoxide (1.0 eq.) is added portion-wise to the cooled solution, ensuring the internal temperature remains below 10 °C.
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The mixture is stirred at this temperature for a designated period to allow for complete deprotonation.
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4-Methoxybenzyl bromide (1.0 eq.) is then added dropwise to the reaction mixture.
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The reaction is stirred at 0-5 °C for approximately 1 hour, and the progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated pyrazolo[3,4-b]pyridine derivative.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a well-established scaffold in the design of kinase inhibitors. The structural rigidity and the presence of hydrogen bond donors and acceptors in this heterocyclic system allow for effective interactions with the hinge region of kinase active sites. Derivatives of tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been investigated as inhibitors of several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. The pathway, upon activation by fibroblast growth factors (FGFs), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and angiogenesis. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent FGFR inhibitors.
FGFR Signaling Pathway
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs), TBK1 phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway. This leads to the production of type I interferons and other inflammatory cytokines, which are crucial for antiviral defense. The pyrazolo[3,4-b]pyridine scaffold has also been explored for the development of TBK1 inhibitors for the treatment of autoimmune diseases and certain cancers.
TBK1 Signaling Pathway
Conclusion
tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors targeting critical signaling pathways in cancer and immunology. This guide provides a foundational understanding of its properties, synthesis, and applications, which can aid researchers in the strategic design and synthesis of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold. Further exploration into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in drug discovery.
References
- 1. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20100256181A1 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
